molecular formula C11H10N2O3 B5523287 6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole

6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole

Cat. No.: B5523287
M. Wt: 218.21 g/mol
InChI Key: OJCPVIIFBJMZSF-UHFFFAOYSA-N
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Description

6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole typically involves a multi-step process. One common method includes the cycloaddition of aldehydes and diazo compounds in the presence of a catalyst. For example, a bimetallic catalytic system using Rh(II) salt and chiral N,N’-dioxide-Sm(III) complex has been shown to promote the formation of this compound with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole is unique due to its specific ring structure, which combines both oxygen and nitrogen atoms in a way that imparts distinct chemical and biological properties

Properties

IUPAC Name

6-phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-4-8(5-3-1)11-14-6-9-10(7-15-11)13-16-12-9/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPVIIFBJMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NON=C2COC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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